Chitosan
Overview
Description
Chitosan is a natural polysaccharide derived from chitin, which is the second most abundant biopolymer after cellulose. Chitin is primarily found in the exoskeletons of crustaceans like shrimp and crabs, as well as in the cell walls of fungi . This compound is known for its biocompatibility, biodegradability, and non-toxicity, making it a versatile material for various applications in biomedical, pharmaceutical, and industrial fields .
Preparation Methods
Chitosan is typically obtained through the deacetylation of chitin. This process involves the removal of acetyl groups from chitin using alkaline substances like sodium hydroxide . The degree of deacetylation determines the solubility and other properties of this compound. Industrial production methods include:
Conventional Extraction: Chitin is extracted from crustaceans, insects, or mollusks, followed by deacetylation using strong alkali.
Fermentation Process: This compound is obtained from fungi through a fermentation process.
Nanoparticle Preparation: Methods such as emulsion cross-linking, coacervation/precipitation, ionotropic gelation, and molecular self-assembly are used to prepare this compound nanoparticles.
Chemical Reactions Analysis
Chitosan undergoes various chemical reactions, including:
Reduction: This compound can be reduced to form derivatives with different functional properties.
Substitution: This compound reacts with aldehydes and ketones to form aldimines and ketimines, respectively.
Crosslinking: This compound can be crosslinked using agents like glutaraldehyde to enhance its mechanical properties.
Grafting: This compound can be grafted with other polymers to form copolymers with unique properties.
Scientific Research Applications
Chitosan has a wide range of applications in various scientific fields:
Chemistry: This compound is used as a green catalyst and in the synthesis of metallic nanoparticles.
Biology: This compound is employed in tissue engineering, wound healing, and as a scaffold for cell growth.
Medicine: This compound is used in drug delivery systems, cancer therapy, and as an antimicrobial agent
Mechanism of Action
Chitosan exerts its effects through various mechanisms:
Antimicrobial Activity: This compound disrupts microbial cell membranes and binds to microbial DNA, inhibiting their growth.
Drug Delivery: This compound enhances drug permeation by altering the structure of stratum corneum proteins and increasing the water content of the skin.
Adjuvant in Vaccines: This compound enhances the uptake of antigens by dendritic cells and promotes their maturation, leading to a stronger immune response.
Comparison with Similar Compounds
Chitosan is often compared with other polysaccharides like chitin and cellulose:
Chitin: this compound is derived from chitin through deacetylation.
This compound Derivatives: Derivatives like sulphated this compound and N-trimethyl this compound have enhanced solubility and antimicrobial activity.
This compound’s unique properties and versatility make it a valuable compound in various scientific and industrial applications. Its biocompatibility, biodegradability, and non-toxicity set it apart from other similar compounds, making it a promising material for future research and development.
Properties
IUPAC Name |
(2R,3S,4R,5S)-5-amino-2-(hydroxymethyl)oxane-3,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4/c7-3-2-11-4(1-8)6(10)5(3)9/h3-6,8-10H,1-2,7H2/t3-,4+,5+,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRBVRXQDKNIBH-SLPGGIOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)CO)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50954201 | |
Record name | 2-Amino-1,5-anhydro-2-deoxyhexitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50954201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32449-61-9 | |
Record name | 1-Deoxyglucosamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032449619 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-1,5-anhydro-2-deoxyhexitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50954201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.